molecular formula C8H6F3NO B3034300 3-(Trifluoromethyl)benzaldoxime CAS No. 154238-37-6

3-(Trifluoromethyl)benzaldoxime

Cat. No.: B3034300
CAS No.: 154238-37-6
M. Wt: 189.13 g/mol
InChI Key: GIONPAPDKZQLTK-XGICHPGQSA-N
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Description

3-(Trifluoromethyl)benzaldoxime is an organic compound with the molecular formula C8H6F3NO. It is a derivative of benzaldoxime where a trifluoromethyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

3-(Trifluoromethyl)benzaldoxime can be synthesized through several methods. One common synthetic route involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in a solvent like ethanol or methanol at room temperature . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity .

Chemical Reactions Analysis

3-(Trifluoromethyl)benzaldoxime undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium carbonate. The major products formed from these reactions include 3-(trifluoromethyl)benzoic acid and 3-(trifluoromethyl)benzylamine .

Scientific Research Applications

3-(Trifluoromethyl)benzaldoxime has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)benzaldoxime exerts its effects involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes. The exact molecular pathways involved are still under investigation, but it is believed that the trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

3-(Trifluoromethyl)benzaldoxime can be compared with other similar compounds such as:

    3-(Trifluoromethyl)benzaldehyde: The precursor in the synthesis of this compound.

    3-(Trifluoromethyl)benzoic acid: A product of the oxidation of this compound.

    3-(Trifluoromethyl)benzylamine: A product of the reduction of this compound.

The uniqueness of this compound lies in its oxime functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

154238-37-6

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

(NZ)-N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-2-6(4-7)5-12-13/h1-5,13H/b12-5-

InChI Key

GIONPAPDKZQLTK-XGICHPGQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=N\O

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=NO

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=NO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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